molecular formula C4H4O3 B1585304 4-Hydroxybut-2-ynoic acid CAS No. 7218-52-2

4-Hydroxybut-2-ynoic acid

Cat. No.: B1585304
CAS No.: 7218-52-2
M. Wt: 100.07 g/mol
InChI Key: QVYMWMSAXULCMW-UHFFFAOYSA-N
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Description

4-Hydroxybut-2-ynoic acid is an organic compound with the molecular formula C4H4O3. It is characterized by the presence of both a hydroxyl group and a carboxylic acid group attached to a butynoic acid backbone. This compound is known for its unique reactivity due to the presence of the triple bond in its structure .

Mechanism of Action

Mode of Action

It is known that the compound can participate in organic synthesis reactions, such as the synthesis of carboxylic acids .

Biochemical Pathways

It is known that the compound can be used as an intermediate in the synthesis of dyes and fluorescent reagents , which suggests it may interact with biochemical pathways related to these substances.

Pharmacokinetics

The compound is soluble in acetonitrile and DMSO to a small extent , which may influence its bioavailability.

Result of Action

As an intermediate in the synthesis of dyes and fluorescent reagents , it may contribute to the properties of these substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxybut-2-ynoic acid can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with carbon dioxide in the presence of a base, followed by acidification to yield the desired product. Another method includes the oxidation of 4-hydroxybut-2-yne using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent over-oxidation and degradation of the compound .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybut-2-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxybut-2-ynoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 4-Hydroxybut-2-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-hydroxybut-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7/h5H,3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYMWMSAXULCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326873
Record name 4-hydroxybut-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7218-52-2
Record name 4-hydroxybut-2-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxybut-2-ynoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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